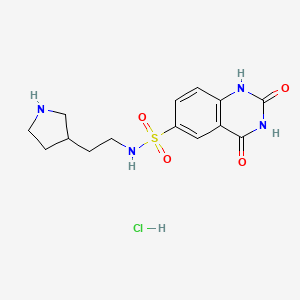

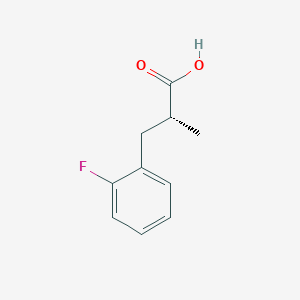

![molecular formula C22H21ClN4O5 B2518548 5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1172396-34-7](/img/structure/B2518548.png)

5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole" is a heterocyclic molecule that likely exhibits biological activity due to the presence of the oxadiazole and pyrazole moieties. These structural features are common in compounds with antifungal, antibacterial, and antitubercular properties, as seen in the derivatives synthesized and tested in the provided studies .

Synthesis Analysis

The synthesis of related compounds typically involves cyclocondensation reactions, as demonstrated in the synthesis of 5-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-3-aryl-1,2,4-oxadiazole derivatives . Another method includes oxidative cyclization using chloramine-T to synthesize 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles . These methods suggest that the target compound could be synthesized through similar reactions, utilizing appropriate starting materials and reagents to introduce the 3,4,5-trimethoxyphenyl and 3-chloro-4-ethoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and HRMS . X-ray crystallography has also been employed to determine the spatial structure of these molecules . These techniques would be essential in confirming the structure of the target compound after synthesis.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the oxadiazole and pyrazole rings. For instance, the oxadiazole ring is known for its participation in nucleophilic substitution reactions, which could be useful in further functionalization of the compound . The pyrazole moiety could engage in various reactions, including cyclization and substitution, depending on the substituents present .

Physical and Chemical Properties Analysis

The physical properties of similar compounds, such as solubility and crystallinity, can be inferred from their structural characteristics . The chemical properties, including absorption and emission spectra, are influenced by the substituents on the aryl ring bonded to the pyrazole moiety and the solvent polarity . The target compound's properties would likely be similar, with variations due to its specific substituents.

Relevant Case Studies

Case studies involving related compounds have shown a range of biological activities. For example, some derivatives have exhibited antifungal and antitubercular activities , while others have shown potential as hypoglycemic agents . The antibacterial and antifungal activities of these compounds have been attributed to the presence of the oxadiazole and pyrazole rings . Additionally, some derivatives have been evaluated for their antioxidant, analgesic, and anti-inflammatory actions . These studies provide a basis for the potential biological applications of the target compound.

Applications De Recherche Scientifique

Computational and Pharmacological Evaluation of Heterocyclic Derivatives

A study conducted by Faheem (2018) focused on the computational and pharmacological evaluation of novel heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole compounds. The research investigated these compounds for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. Docking against various targets such as EGFR, tubulin, COX-2, and 5-LOX was performed. One of the compounds exhibited moderate inhibitory effects across all assays, while another showed significant affinity for COX-2 and 5-LOX, correlating to its pronounced analgesic and anti-inflammatory effects. Another compound displayed antioxidant potential with an EC50 value of 100 μg/mL, and a different derivative was the most potent in toxicity assessment and tumor inhibition, with LC50 values of 2.47 and 5.51 μg/mL, respectively Faheem, 2018.

Anticancer and Antiangiogenic Effects of Thioxothiazolidin-4-one Derivatives

Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and investigated their anticancer and antiangiogenic effects using a mouse model. The derivatives significantly reduced tumor volume, cell number, and increased the lifespan of mice bearing Ehrlich Ascites Tumors (EAT). These compounds also manifested strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation, highlighting their potential as anticancer therapies Chandrappa et al., 2010.

Pharmacological Evaluation of Pyrazolines Based Thiazolidin-4-one Derivatives

Research by Patel et al. (2013) involved the design, synthesis, and pharmacological evaluation of new series of pyrazoline-based thiazolidin-4-one derivatives. These compounds were analyzed for their properties concerning cancer and HIV, comparing them to other known compounds. The study provided detailed structural confirmation through various spectroscopic methods and evaluated antimicrobial activity, contributing to the understanding of these compounds' potential medicinal applications Patel et al., 2013.

Synthesis and Antibacterial Activity of Oxadiazole Derivatives

Rai et al. (2009) synthesized a series of novel oxadiazole derivatives and evaluated their antibacterial activity. Among these, one compound showed significant antibacterial activity against various bacterial strains, indicating its potential as a therapeutic agent. The study provided insights into the structure-activity relationship of these compounds, contributing to the development of new antibacterial drugs Rai et al., 2009.

Mécanisme D'action

The compound also contains a pyrazolidine ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. Pyrazolidine derivatives have been reported to possess various biological activities, such as anti-inflammatory and analgesic activities .

The compound also contains a trimethoxyphenyl (TMP) group. The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .

Orientations Futures

Propriétés

IUPAC Name |

5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4O5/c1-5-31-16-7-6-12(8-15(16)23)19-14(11-24-26-19)22-25-21(27-32-22)13-9-17(28-2)20(30-4)18(10-13)29-3/h6-10,14,19,24,26H,5,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSCKYUPGZJGKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 133563179 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

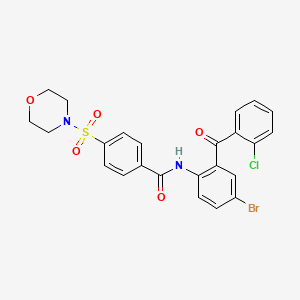

![1-(2,5-dimethylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518467.png)

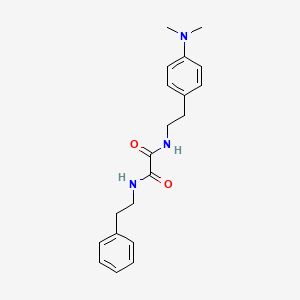

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2518473.png)

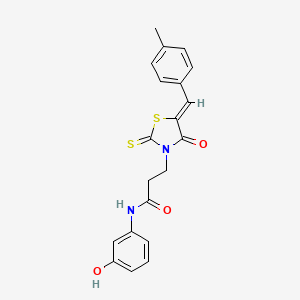

![N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide](/img/structure/B2518477.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2518478.png)

![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2518480.png)

![Methyl 3-[(3,6-dioxo-4-{[4-(phenylamino)phenyl]amino}cyclohexa-1,4-dien-1-yl)sulfanyl]propanoate](/img/structure/B2518481.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2518487.png)